molecular formula C15H13N3OS2 B2842201 2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476462-00-7

2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2842201
CAS No.: 476462-00-7
M. Wt: 315.41
InChI Key: HFQQQQMQBUXNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

One of the notable applications is in the design and synthesis of analogs for glutaminase inhibition, targeting cancer treatment. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been developed as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a key enzyme in cancer cell metabolism. These analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown efficacy in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, presenting a promising avenue for cancer therapy by targeting metabolic pathways specific to cancer cells (Shukla et al., 2012).

Optoelectronic Properties for Material Science

In material science, thiazole-based compounds, particularly those incorporating thiophene and thiadiazole units, have been explored for their optoelectronic properties. The study of thiazole-containing monomers and their electrochemical polymerization reveals potential applications in electronic devices due to their favorable optical band gaps and switching properties. Such research paves the way for developing new materials for optoelectronic applications, highlighting the versatility of thiophene-thiadiazole compounds in fields beyond medicinal chemistry (Camurlu & Guven, 2015).

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-4-6-11(7-5-10)14-17-18-15(21-14)16-13(19)9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQQQQMQBUXNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.